Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-, erythro-
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Overview
Description
Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro- typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Butyrophenone, 3-(p-chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro-
- (2E)-1-(4-Chlorophenyl)-3-phenyl-2-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propen-1-one
- (2R,3S)-3-(4-Chlorophenyl)-2-phenyl-1-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1-butanone
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-4-methyl-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)-, erythro- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
31301-21-0 |
---|---|
Molecular Formula |
C30H34ClNO2 |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)-4-methyl-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C30H34ClNO2/c1-22(2)28(24-10-14-26(31)15-11-24)29(23-8-4-3-5-9-23)30(33)25-12-16-27(17-13-25)34-21-20-32-18-6-7-19-32/h3-5,8-17,22,28-29H,6-7,18-21H2,1-2H3/t28-,29+/m1/s1 |
InChI Key |
YLSBKWISHJPURH-WDYNHAJCSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origin of Product |
United States |
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